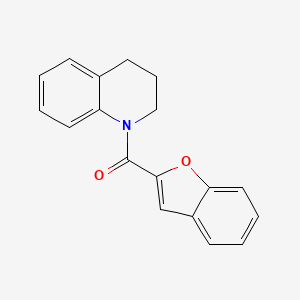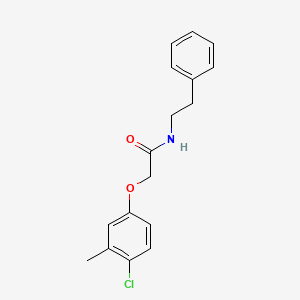
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide, also known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no currently accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic effects.
Scientific Research Applications
Sigma Receptor Probes
Research has identified benzamide analogues, specifically those involving structural modifications such as methoxy and methyl substitutions, as potential probes for sigma-2 receptors. These compounds exhibit high affinity for sigma-2 receptors, suggesting their utility in studying receptor binding and signaling pathways in vitro. For example, studies have highlighted the use of radiolabeled benzamide derivatives in evaluating their binding affinity to sigma-2 receptors, with certain compounds showing significantly higher affinity compared to others, thus serving as useful ligands for sigma receptor studies (Jinbin Xu et al., 2005).
Cancer Imaging
In the context of cancer imaging, particularly for primary breast cancer, iodobenzamide derivatives have been explored for their ability to visualize primary breast tumors through their preferential binding to sigma receptors overexpressed on breast cancer cells. This research offers insights into the potential of such compounds in non-invasively assessing tumor proliferation, aiding in the diagnosis and treatment planning for breast cancer patients (V. Caveliers et al., 2002).
Pharmaceutical Development
Studies have also explored the pharmaceutical potential of benzodioxole-containing compounds in various therapeutic areas. For instance, research into endothelin receptor antagonists has identified benzodioxole groups as crucial for binding affinity and receptor selectivity, guiding the development of novel drugs for treating conditions related to endothelin receptor activity (A. Tasker et al., 1997). Similarly, the modification of benzamide structures has led to the creation of new gastrointestinal prokinetic agents, demonstrating the versatility of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide derivatives in drug development (J. Sakaguchi et al., 1992).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-14-6-4-3-5-13(14)17(19)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXWXFKVIAPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)




![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)
![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
